4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2304634-02-2
VCID: VC4589077
InChI: InChI=1S/C17H26BNO4S.ClH/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15;/h5-8,15,19H,9-12H2,1-4H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3.Cl
Molecular Formula: C17H27BClNO4S
Molecular Weight: 387.73

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride

CAS No.: 2304634-02-2

Cat. No.: VC4589077

Molecular Formula: C17H27BClNO4S

Molecular Weight: 387.73

* For research use only. Not for human or veterinary use.

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride - 2304634-02-2

Specification

CAS No. 2304634-02-2
Molecular Formula C17H27BClNO4S
Molecular Weight 387.73
IUPAC Name 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine;hydrochloride
Standard InChI InChI=1S/C17H26BNO4S.ClH/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15;/h5-8,15,19H,9-12H2,1-4H3;1H
Standard InChI Key KENNGXOYTBZOOX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3.Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula, C₁₇H₂₇BClNO₄S, reflects the integration of a boronic ester group (tetramethyl-1,3,2-dioxaborolane), a sulfonamide-linked piperidine ring, and a hydrochloride counterion. Its molecular weight of 387.73 g/mol underscores the density of functional groups within the structure .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Registry Number2304634-02-2
IUPAC Name4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine hydrochloride
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3.Cl
InChIKeyKENNGXOYTBZOOX-UHFFFAOYSA-N
PubChem CID86811263

The tetramethyl-1,3,2-dioxaborolane moiety enhances the compound’s stability by protecting the boronic acid group from undesired hydrolysis, a common challenge in Suzuki-Miyaura couplings. The piperidine sulfonamide group introduces steric and electronic effects that modulate reactivity in cross-coupling reactions, while the hydrochloride salt improves solubility in polar solvents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride involves sequential functionalization steps:

  • Boronic Ester Formation: Reaction of 4-bromophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions yields the tetramethyl-1,3,2-dioxaborolane-protected intermediate.

  • Sulfonylation: Treatment of the boronic ester with chlorosulfonic acid introduces the sulfonyl chloride group, which subsequently reacts with piperidine to form the sulfonamide linkage .

  • Salt Formation: Protonation with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity and storage stability .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BoronationPinacol, BF₃·OEt₂, CH₂Cl₂, 0°C→RT85–90
SulfonylationClSO₃H, DCM, 0°C; Piperidine, Et₃N70–75
Salt FormationHCl (gas), Et₂O>95

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity assessments via HPLC-MS show >98% homogeneity, with residual solvents (e.g., DCM, EtOAc) below ICH Q3C limits .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile boron reagent in palladium-catalyzed couplings. Its sterically shielded boronic ester group minimizes protodeboronation, enabling efficient aryl-aryl bond formation under mild conditions. For example, coupling with 4-bromoacetophenone using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O affords biaryl products in 82–88% yield .

Comparative Analysis with Related Boronic Esters

Structural Analogues

Comparative studies with 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride (CAS 2724208-31-3) reveal that the sulfonamide group in the target compound enhances electrophilicity at the boron center, accelerating transmetalation in cross-couplings . Conversely, analogues lacking the sulfonyl group exhibit reduced stability in protic solvents .

Future Research Directions

  • Solubility Optimization: Systematic studies on co-solvent systems to improve aqueous compatibility.

  • Catalyst Development: Design of Pd-NHC complexes tailored for sterically hindered boronic esters.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity leveraging the sulfonamide pharmacophore.

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